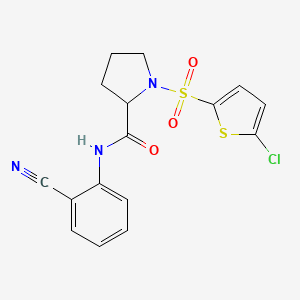

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide

Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a sulfonyl group linked to a 5-chlorothiophen ring and a 2-cyanophenyl carboxamide moiety. Its molecular formula is C₁₇H₁₆ClN₃O₃S₂, with a molecular weight of 409.91 g/mol .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c17-14-7-8-15(24-14)25(22,23)20-9-3-6-13(20)16(21)19-12-5-2-1-4-11(12)10-18/h1-2,4-5,7-8,13H,3,6,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVHYEQZYNDWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Thiophene and Cyanophenyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille couplings.

Industrial Production Methods

Industrial production methods for such compounds generally involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antibacterial Activity

Research has indicated that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide exhibits moderate antibacterial properties. A study published in the journal Molecules demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action is still under investigation, necessitating further studies to elucidate its full potential as an antibacterial agent .

Antitubercular Activity

The compound has also been explored for its antitubercular properties. A study in the European Journal of Medicinal Chemistry reported promising results against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. Preliminary findings suggest that this compound may serve as a lead for developing new antitubercular therapies; however, in vivo studies are essential to confirm its efficacy and safety .

Interaction Studies

Due to its structural characteristics, this compound is a candidate for interaction studies involving biological targets such as enzymes or receptors. Understanding these interactions is crucial for assessing its therapeutic potential. Initial studies on similar compounds indicate that they may interact with key proteins involved in disease pathways, highlighting the need for further investigation into binding affinities and specific interactions .

Synthesis and Production

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide typically involves several steps:

- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Sulfonyl Group: Often involves sulfonylation reactions utilizing reagents like sulfonyl chlorides.

- Attachment of the Aromatic Groups: These can be introduced through coupling reactions such as Suzuki or Stille couplings.

Optimizing these synthetic routes is crucial for large-scale production, ensuring high yield and purity .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various derivatives of pyrrolidine carboxamides, including 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide. Results indicated that modifications to the aromatic substituents significantly influenced antibacterial activity, suggesting avenues for further optimization .

Case Study 2: Antitubercular Potential

In another investigation focusing on antitubercular activity, researchers synthesized several analogs of this compound and tested them against multiple strains of Mycobacterium tuberculosis . The study concluded that specific structural features enhanced activity, paving the way for future drug development targeting tuberculosis .

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogues.

Table 1: Comparative Overview of Key Compounds

Structural and Functional Insights

Ring Size and Conformation

- The target compound and Analogue 1 differ in core ring size (pyrrolidine vs. piperidine).

- Analogue 4 features a stereospecific (2S,4R) pyrrolidine with a hydroxy group, enabling hydrogen bonding—a property absent in the target compound. This could improve solubility or target affinity in biological systems .

Substituent Effects

- The target’s 2-cyanophenyl group acts as a hydrogen bond acceptor, whereas Analogue 2’s tetrahydrobenzo[b]thiophen introduces a lipophilic bicyclic system, likely increasing membrane permeability but reducing aqueous solubility .

- Analogue 3 lacks a sulfonyl group but includes fluorinated aromatic rings, which may enhance metabolic stability and bioavailability compared to the target .

- Analogue 5’s 5-oxo pyrrolidine and thiadiazol substituent could favor interactions with metalloenzymes or nucleotide-binding proteins due to its electron-deficient heterocycle .

Molecular Weight and Pharmacokinetics

- The target compound (409.91 g/mol) falls within the acceptable range for oral bioavailability, whereas Analogue 2 (456.0 g/mol) may face challenges in absorption due to its higher molecular weight .

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 395.9 g/mol. Its structure includes a pyrrolidine ring, a sulfonyl group, and a cyanophenyl moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₃O₃S |

| Molecular Weight | 395.9 g/mol |

| CAS Number | 1009266-57-2 |

| IUPAC Name | 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide |

Antimicrobial Activity

Recent studies have shown that compounds containing the pyrrolidine structure exhibit notable antimicrobial properties. For instance, derivatives similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. The compound has shown significant inhibition of AChE, which is critical for treating conditions like Alzheimer's disease .

Table: Enzyme Inhibition Data

Docking Studies

Molecular docking studies have suggested that the compound interacts effectively with target proteins involved in various biological pathways. These studies provide insights into the binding affinities and interaction modes, highlighting the potential for further drug development .

Case Studies

- DPP-IV Inhibition : Compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide have been noted for their role as DPP-IV inhibitors, which are crucial in diabetes management due to their effect on glucose metabolism .

- Antiviral Activity : Research indicates that derivatives of pyrrolidine compounds may exhibit antiviral properties against SARS-CoV-2 by inhibiting entry mechanisms through TMPRSS2 and Furin pathways .

Q & A

Basic: What are the standard synthetic routes for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide?

Methodological Answer:

The synthesis typically involves sulfonylation of a pyrrolidine precursor. For example, analogous compounds are synthesized by reacting a pyrrolidine-2-carboxamide derivative with a sulfonyl chloride under nitrogen atmosphere, using catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) or DMF. Key steps include:

- Sulfonylation : Reacting the pyrrolidine core with 5-chlorothiophene-2-sulfonyl chloride at 0–5°C to avoid side reactions.

- Coupling : Introducing the 2-cyanophenyl group via amide bond formation using coupling agents (e.g., DIC, HOBt) under inert conditions.

Purification often involves column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization. Yields vary (21–85%) depending on steric and electronic factors .

Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign peaks to verify the pyrrolidine ring (δ ~2.0–3.5 ppm for protons), sulfonyl group (δ ~3.8–4.2 ppm), and aromatic substituents (δ ~7.0–8.0 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- FT-IR : Validate sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) groups.

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for refinement .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for reactions to minimize inhalation risks.

- Spill Management : Avoid dust generation; collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in sealed containers under inert gas (N2/Ar) at –20°C, away from oxidizers and moisture. Monitor degradation via TLC or HPLC periodically .

Advanced: How can researchers optimize low yields in the sulfonylation step of the synthesis?

Methodological Answer:

Low yields (e.g., 47% in analogous reactions) may arise from steric hindrance or competing hydrolysis. Strategies include:

- Temperature Control : Perform reactions at –10°C to stabilize intermediates.

- Catalyst Screening : Test alternative bases (e.g., triethylamine vs. DMAP) to improve reaction kinetics.

- Solvent Optimization : Use anhydrous DMF with molecular sieves to suppress water-mediated side reactions.

- In Situ Monitoring : Employ LC-MS to track reaction progress and identify bottlenecks .

Advanced: How should conflicting crystallographic and NMR data be resolved for this compound?

Methodological Answer:

- Data Reconciliation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian 16). Discrepancies >0.1 Å may indicate disorder or solvent effects.

- Dynamic NMR Studies : Perform variable-temperature NMR to assess conformational flexibility (e.g., ring puckering in pyrrolidine).

- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets and validate occupancy ratios .

Advanced: What computational approaches are suitable for predicting the compound’s bioactivity and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., MMP-2, amyloid-β). Prioritize poses with hydrogen bonds to the sulfonyl group and hydrophobic contacts with the chlorothiophene moiety.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify critical residues.

- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing Cl on thiophene) using Hammett σ constants to predict activity trends .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer:

- Core Modifications : Replace the pyrrolidine ring with piperidine to assess conformational effects on target binding.

- Substituent Analysis : Introduce electron-donating groups (e.g., –OCH3) on the phenyl ring to modulate π-π stacking.

- Bioisosteres : Swap the nitrile (–CN) with a tetrazole to improve metabolic stability while retaining hydrogen-bonding capacity.

Validate hypotheses via in vitro assays (e.g., IC50 against cancer cell lines) and compare with docking results .

Advanced: What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction endpoints.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., stoichiometry, solvent ratio).

- Crystallization Engineering : Screen anti-solvents (e.g., heptane) to enhance polymorph control and reduce amorphous content.

Document impurities via LC-MS and refine purification protocols iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.